(R)-Tta-P2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H29Cl2FN2O2 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-[[(4R)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m1/s1 |
InChI Key |
DKNDOKIVCXTFHJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(C[C@@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Tta-P2: A Selective Pan-CaV3 T-Type Calcium Channel Blocker
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-Tta-P2 has emerged as a potent and selective antagonist of low-voltage-activated (LVA) T-type calcium channels, encompassing all three isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I). These channels are integral to a myriad of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and certain cancers. This technical guide provides a comprehensive overview of this compound, focusing on its blocking efficacy across the CaV3 subtypes, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to T-Type Calcium Channels and this compound
T-type calcium channels are characterized by their low threshold of activation and rapid voltage-dependent inactivation.[1] They play a crucial role in shaping neuronal firing patterns, particularly burst firing, and in regulating intracellular calcium levels.[2] The three subtypes—CaV3.1, CaV3.2, and CaV3.3—exhibit distinct expression patterns and biophysical properties, contributing to their diverse physiological roles.[3]
This compound, a piperidine derivative, has been identified as a highly selective blocker of these T-type calcium channels.[4] Its pan-CaV3 inhibitory activity, coupled with a favorable selectivity profile against high-voltage-activated (HVA) calcium channels and other ion channels, makes it an invaluable tool for dissecting the physiological functions of T-type channels and a promising lead compound for therapeutic development.[4]
Quantitative Analysis of this compound Blocking Potency
The inhibitory potency of Tta-P2 has been quantified across the three recombinant human CaV3 subtypes expressed in heterologous systems. The half-maximal inhibitory concentration (IC50) values demonstrate potent blockade of all three isoforms.
| Channel Subtype | IC50 (nM) | Reference |
| CaV3.1 | 93 | |
| CaV3.2 | 196 | |
| CaV3.3 | 84 |
Table 1: Inhibitory potency (IC50) of Tta-P2 on recombinant human CaV3 channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol outlines the methodology for assessing the blocking effect of this compound on recombinant CaV3 channels expressed in Human Embryonic Kidney (HEK293) cells.
Cell Culture and Transfection:
-
Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells onto glass coverslips in 6-well plates.
-
Transfect cells with plasmid DNA encoding the desired human CaV3 α1 subunit (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., lipofection-based).
-
Allow cells to express the channels for 24-48 hours post-transfection before recording.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a fluorescently identified cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure complete removal of channel inactivation.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence (control) and presence of various concentrations of this compound.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
Signaling Pathways Modulated by this compound
By blocking CaV3 channels, this compound can modulate a variety of downstream signaling pathways that are dependent on calcium influx through these channels.
CaV3.1 Signaling
CaV3.1 channels are prominently expressed in neurons and are involved in processes such as neuronal excitability, cell proliferation, and survival. Calcium influx through CaV3.1 can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and the protein kinase B (Akt) pathway, which are crucial for neurogenesis and cell survival. Blockade of CaV3.1 by this compound can therefore interfere with these processes.
CaV3.2 Signaling
CaV3.2 channels are highly expressed in peripheral sensory neurons and play a significant role in pain perception. Increased expression and activity of CaV3.2 channels contribute to neuronal hyperexcitability in chronic pain states. Calcium entry through CaV3.2 can lead to the activation of various downstream effectors that modulate synaptic transmission and neuronal excitability. This compound has been shown to be effective in animal models of neuropathic and inflammatory pain by blocking these channels.
CaV3.3 Signaling
CaV3.3 channels are characterized by slower kinetics compared to other CaV3 isoforms and are prominently expressed in brain regions involved in rhythmic activities, such as the thalamus. They are crucial for generating long-lasting bursts of firing and are implicated in sleep regulation and certain neurological disorders. The calcium influx through CaV3.3 channels contributes to the oscillatory behavior of neurons. Blockade by this compound can dampen this rhythmic firing.
Conclusion
This compound is a valuable pharmacological tool for the study of T-type calcium channels. Its potent and selective blockade of all three CaV3 isoforms allows for the investigation of their diverse physiological and pathophysiological roles. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to explore its therapeutic potential in a range of disorders. Further research into the specific downstream signaling pathways of each CaV3 subtype will continue to elucidate the intricate roles of these channels in health and disease.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 3. Structure, gating, and pharmacology of human CaV3.3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic CaV3.2 Channels Regulate Excitatory Neurotransmission in Nociceptive Dorsal Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-Tta-P2 for In Vivo Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tta-P2 is a potent and selective blocker of T-type calcium channels, demonstrating significant promise as a novel antinociceptive agent.[1][2][3] It exhibits high selectivity for T-type calcium channels over high-voltage-activated calcium and sodium channels.[1][3] This compound has been shown to be effective in alleviating both inflammatory and neuropathic pain in various rodent models. Notably, its analgesic effects in diabetic rats have been linked to the blockade of the CaV3.2 isoform of T-type channels.
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for utilizing this compound in in vivo rodent pain research.
Mechanism of Action
This compound functions as a potent and reversible blocker of T-type calcium channels, particularly in sensory neurons. The primary mechanism involves the inhibition of these channels, which play a crucial role in modulating pain transmission. In neuropathic pain states, the upregulation and increased activity of T-type calcium channels, especially CaV3.2, contribute to neuronal hyperexcitability. By blocking these channels, this compound stabilizes the channel in the inactive state, thereby reducing the transmission of pain signals.
Caption: Signaling pathway of this compound in modulating pain.
Effective Dosages of this compound in Rodent Pain Models
The following table summarizes the effective dosages of this compound observed in various in vivo rodent pain models. The primary route of administration is intraperitoneal (i.p.).
| Animal Model | Pain Type | Species | Dosage (i.p.) | Observed Effect | Citation |
| Formalin Test | Inflammatory | Mouse | 5 mg/kg | Reduction in pain responses in phase 1 and 2. | |
| Formalin Test | Inflammatory | Mouse | 7.5 mg/kg | Significant reduction in licking and biting of the affected paw. | |
| Streptozocin-induced Diabetes | Neuropathic | Rat | 10 mg/kg | Complete reversal of thermal hyperalgesia. | |
| Spinal Cord Injury | Neuropathic | Rat | Not Specified | Reduction in mechanical hypersensitivity and spontaneous ongoing pain. | |
| Von Frey Test | Neuropathic | Rat | 1, 3, 10 mg/kg | Dose-dependent increase in mechanical withdrawal threshold. |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive and inflammatory pain responses.
Materials:
-
This compound
-
Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)
-
2% Formalin solution
-
Observation chamber
-
Syringes and needles for i.p. and intraplantar injections
Procedure:
-
Habituation: Acclimate mice to the experimental setup, including the observation chamber, for at least 30 minutes prior to the experiment.
-
This compound Administration: Administer this compound (5 or 7.5 mg/kg) or an equal volume of vehicle via intraperitoneal (i.p.) injection.
-
Post-Injection Period: Allow 30 minutes for the compound to take effect.
-
Formalin Injection: Inject 20 µL of 2% formalin solution into the plantar surface of the mouse's hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time (in seconds) the animal spends licking and biting the injected paw over a 60-minute period. Data is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents direct activation of nociceptors.
-
Phase 2 (10-60 minutes): Reflects central sensitization and inflammatory pain.
-
-
Data Analysis: Compare the licking/biting time between the this compound treated group and the vehicle control group for both phases.
Streptozocin-Induced Diabetic Neuropathic Pain Model
This model is used to evaluate the efficacy of analgesics on neuropathic pain resulting from diabetes.
Materials:
-
This compound
-
Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)
-
Streptozocin (STZ)
-
Citrate buffer
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)
-
Blood glucose meter
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single i.p. injection of STZ. Monitor blood glucose levels to confirm the diabetic state.
-
Development of Neuropathy: Allow several weeks for the development of diabetic neuropathy, characterized by thermal hyperalgesia.
-
Baseline Measurement: Measure the baseline thermal nociceptive response (paw withdrawal latency) of the diabetic rats.
-
This compound Administration: Administer this compound (10 mg/kg, i.p.) or an equal volume of vehicle to the diabetic rats.
-
Post-Treatment Assessment: Measure the thermal paw withdrawal latency at various time points post-administration (e.g., 30, 60, 90 minutes) to assess the reversal of thermal hyperalgesia.
-
Control Group: A group of healthy, non-diabetic animals should be included to confirm that this compound does not affect the normal nociceptive response.
-
Data Analysis: Compare the paw withdrawal latencies before and after treatment with this compound and between the treated and vehicle control groups.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels, a class of low-voltage activated (LVA) ion channels, are crucial regulators of cellular excitability and calcium signaling in a variety of physiological processes.[1][2] Comprising three subtypes—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—these channels are implicated in numerous pathological conditions including epilepsy, neuropathic pain, cardiac arrhythmias, and cancer.[2][3][4] Consequently, the identification and characterization of selective T-type calcium channel blockers are of significant interest in drug discovery. This document provides detailed application notes and protocols for commonly employed cell-based functional assays to screen for and characterize T-type calcium channel inhibitors.
The unique biophysical properties of T-type calcium channels, particularly their inactivation at normal resting membrane potentials of commonly used cell lines, present a significant challenge for the development of robust high-throughput screening (HTS) assays. The protocols outlined herein address these challenges through various methodologies, including gold-standard electrophysiology and optimized fluorescence-based approaches.
Signaling Pathways Involving T-type Calcium Channels
T-type calcium channels are integral components of complex signaling cascades. Their activation by small membrane depolarizations leads to an influx of calcium ions, which act as a second messenger to trigger a multitude of downstream cellular responses. These channels are modulated by various signaling pathways, including G-protein coupled receptors and protein kinases, highlighting their role as key signaling hubs.
I. Electrophysiological Assays
Electrophysiology is the gold standard for characterizing ion channel function, providing direct measurement of ion channel activity with high temporal resolution.
A. Manual Patch-Clamp Electrophysiology
Manual patch-clamp remains the benchmark for detailed biophysical and pharmacological characterization of ion channels.
Experimental Workflow:
Protocol: Whole-Cell Voltage Clamp Recording of T-type Calcium Currents
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest (CaV3.1, CaV3.2, or CaV3.3).
-
Solutions:
-
External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl₂, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure the channels are in a resting, available state.
-
Apply a depolarizing voltage step (e.g., to -30 mV or -40 mV for 50 ms) to elicit the T-type calcium current.
-
-
Pharmacology:
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record currents at each concentration until a steady-state block is achieved.
-
Calculate the percentage of current inhibition and determine the IC50 value by fitting the concentration-response data to a logistic equation.
-
B. Automated Patch-Clamp (APC) Electrophysiology
Automated patch-clamp systems offer higher throughput for screening compound libraries while maintaining the high data quality of electrophysiology. These systems utilize planar patch-clamp technology, where cells in suspension are automatically positioned over apertures in a planar substrate.
Protocol: High-Throughput Screening using an Automated Patch-Clamp System
-
Cell Preparation: Harvest and prepare a single-cell suspension of HEK293 cells expressing the target T-type calcium channel at a density of 1-5 x 10⁶ cells/mL in the external solution.
-
System Priming: Prime the APC system with the appropriate internal and external solutions according to the manufacturer's instructions.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of the test compounds.
-
Experiment Execution:
-
Load the cell suspension and compound plate into the APC system.
-
The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Apply a voltage protocol similar to the one used in manual patch-clamp (e.g., holding at -110 mV and stepping to -40 mV).
-
-
Data Analysis: The system's software typically automates the analysis of current inhibition and calculates IC50 values. The correlation between IC50 values obtained from automated and conventional patch-clamp has been shown to be good.
II. Fluorescence-Based Assays
Fluorescence-based assays are amenable to high-throughput screening and measure changes in intracellular calcium concentration using fluorescent indicators.
A. Calcium-Flux Assays using Chemical Indicators
This method utilizes fluorescent calcium indicators like Fluo-4 AM, Fluo-8, or Cal-520 that exhibit increased fluorescence upon binding to calcium. A key challenge for T-type channel assays is that at the typical resting membrane potential of cell lines like HEK293, the channels are largely inactivated. This can be overcome by manipulating the membrane potential.
Experimental Workflow:
Protocol: FLIPR-Based Calcium Assay
-
Cell Plating: Seed HEK293 cells expressing the T-type calcium channel of interest into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Membrane Potential Manipulation:
-
Gramicidin Method: A method exploiting the pore-forming properties of gramicidin can be used to control the cellular membrane potential. By using specific ionic conditions in the presence of gramicidin, T-type channels can be shifted from the inactivated to the resting state.
-
Kir2.3 Co-expression: Co-expression of the Kir2.3 potassium channel can hyperpolarize the cell membrane to approximately -70 mV, which removes the inactivation of T-type channels.
-
-
Compound Addition: Add test compounds to the wells and incubate.
-
Channel Activation and Signal Detection:
-
Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence.
-
Establish a baseline fluorescence reading.
-
Add a high-potassium solution to depolarize the cells and activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.
-
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal. Calculate IC50 values from the concentration-response curves.
B. Genetically Encoded Calcium Indicators (GECIs)
An alternative to chemical dyes is the use of genetically encoded calcium indicators like GCaMP. A novel approach utilizes a membrane-tethered GCaMP6s (GCaMP6s-CAAX), which has shown superior signal-to-background compared to untethered GCaMP6s or synthetic dyes.
Protocol: GCaMP-Based Assay
This protocol is similar to the chemical indicator assay but involves using a cell line stably expressing both the T-type calcium channel, Kir2.3, and the GECI (e.g., GCaMP6s-CAAX). The primary advantage is the elimination of the dye-loading step, simplifying the assay and reducing costs.
Quantitative Data Summary
The following table summarizes representative IC50 values for known T-type calcium channel blockers obtained from cell-based functional assays.
| Compound | T-type Subtype | Assay Type | Cell Line | IC50 (µM) | Reference |
| Mibefradil | CaV3.1 | Automated Patch-Clamp | HEK293 | ~1-5 | (Implied) |
| NNC 55-0396 | CaV3.1, CaV3.2 | Proliferation Assay | MCF-7, MDA-MB-231 | ~1-2 | |
| TTA-A2 | Pan T-type | Fluorescence (GCaMP) | HEK293 | ~0.1-1 | (Implied) |
| PnCS1 | CaV3.1 | Two-Electrode Voltage Clamp | Xenopus oocytes | 13.1 ± 3.3 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay format, cell line, and voltage protocols used.
Conclusion
The choice of a cell-based functional assay for T-type calcium channel blockers depends on the specific goals of the study. Manual patch-clamp electrophysiology provides the most detailed and accurate characterization of compound-channel interactions and is indispensable for mechanistic studies. Automated patch-clamp systems offer a significant increase in throughput, making them suitable for lead optimization and selectivity profiling. Fluorescence-based assays, particularly those optimized to overcome the challenge of channel inactivation, are well-suited for high-throughput primary screening campaigns. The protocols and data presented here provide a comprehensive guide for researchers to effectively screen and characterize novel modulators of T-type calcium channels.
References
- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of TTA-P2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant potential in preclinical research for pain, epilepsy, and other neurological disorders.[1][2][3] This document provides a detailed protocol for the intraperitoneal (i.p.) administration of TTA-P2 in mice, compiled from established in vivo studies. Adherence to this protocol is intended to ensure reproducibility and accuracy in experimental outcomes.
Mechanism of Action
TTA-P2 exerts its pharmacological effects by selectively blocking T-type calcium channels.[1][3] In sensory neurons, it shows a high potency for the CaV3.2 isoform, which is crucial in pain signaling pathways. By inhibiting these channels, TTA-P2 reduces neuronal excitability and neurotransmitter release, thereby alleviating pain responses and preventing seizure activity. The inhibitory action of TTA-P2 is state-dependent, showing a preference for the inactive state of the channel.
Below is a diagram illustrating the signaling pathway affected by TTA-P2.
Caption: TTA-P2 blocks T-type calcium channels, inhibiting calcium influx and reducing neuronal excitability.
Quantitative Data Summary
The following table summarizes dosages and key findings from in vivo studies utilizing intraperitoneal injections of TTA-P2 in mice.
| Parameter | Value | Species/Model | Key Findings | Reference |
| Dosage Range | 0.3 - 10 mg/kg | Mice & Rats | Dose-dependent effects on pain and seizure models. | |
| Effective Analgesic Dose | 5 - 7.5 mg/kg | Mice (formalin test) | Significant reduction in pain responses in both phase 1 and 2. | |
| Anti-hyperalgesic Dose | 10 mg/kg | Rats (diabetic model) | Complete reversal of thermal hyperalgesia. | |
| Vehicle Solution | 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline | Mice & Rats | Vehicle alone showed no effect on nociception. | |
| pH of Injection Solution | 7.4 | Mice & Rats | pH balanced just before injection. | |
| Time to Effect | 30-60 minutes post-injection | Mice | Behavioral testing initiated within this timeframe. | |
| IC₅₀ (in vitro) | 100 nM | Rat DRG neurons | Potent and reversible block of T-type calcium currents. |
Experimental Protocol: Intraperitoneal Injection of TTA-P2
This protocol details the preparation and administration of TTA-P2 for in vivo studies in mice.
Materials
-
TTA-P2 compound
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
Vortex mixer
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Reagent Preparation
-
Prepare the Vehicle Solution (15% Cyclodextrin):
-
Dissolve 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in 10 mL of sterile saline.
-
Gently warm and vortex until the cyclodextrin is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 using sterile NaOH or HCl as needed.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Prepare the TTA-P2 Injection Solution:
-
Calculate the required amount of TTA-P2 based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
For a target dose of 5 mg/kg and an injection volume of 10 mL/kg, the final concentration of the solution should be 0.5 mg/mL.
-
Weigh the appropriate amount of TTA-P2 and dissolve it in the prepared 15% cyclodextrin vehicle.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Experimental Workflow
The following diagram outlines the workflow for a typical in vivo experiment involving the intraperitoneal injection of TTA-P2.
Caption: Workflow for intraperitoneal injection of TTA-P2 in mice, from preparation to post-injection monitoring.
Injection Procedure
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. Ensure the animal is handled gently to minimize stress.
-
-
Injection Site:
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Use a new sterile needle for each animal.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, discard the syringe and prepare a new one.
-
Slowly and smoothly inject the calculated volume of the TTA-P2 solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Allow a 30 to 60-minute latency period before commencing behavioral testing to ensure the compound has reached effective concentrations.
-
Safety and Considerations
-
Aseptic Technique: Maintain sterility throughout the procedure to prevent infection.
-
Injection Volume: The recommended injection volume for mice is typically 10 mL/kg. Do not exceed 20 mL/kg.
-
Irritation: Ensure the pH of the solution is neutral (7.4) to avoid peritoneal irritation.
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for animal care and use. Monitor animals for signs of pain or distress post-injection.
References
- 1. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]
Application of (R)-Tta-P2 in Thalamocortical Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tta-P2, also known as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-type calcium channels.[1][2][3][4] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathophysiological roles of these channels in neuronal excitability, particularly within the thalamocortical circuitry. T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, including the generation of burst and tonic firing modes characteristic of thalamic neurons during different behavioral states like sleep and wakefulness.[5]
These application notes provide a comprehensive overview of the use of this compound in thalamocortical slice electrophysiology, including its mechanism of action, detailed experimental protocols, and key quantitative data. This document is intended to guide researchers in designing and executing experiments to probe the function of T-type calcium channels in the thalamocortical system.
Mechanism of Action
This compound exerts its effects by selectively blocking all three isoforms of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). In thalamocortical (TC) neurons, which primarily express the CaV3.1 isoform, and in nucleus reticularis (NRT) neurons, expressing CaV3.2 and CaV3.3, this compound effectively inhibits T-type calcium currents (IT). This blockade is potent, with an IC50 of approximately 22 nM in native TC neurons, and is reversible upon washout.
The inhibitory action of this compound on T-type channels leads to the suppression of low-threshold calcium potentials (LTCPs), which are responsible for the high-frequency burst firing of thalamic neurons. Consequently, the application of this compound abolishes this burst firing mode while leaving tonic firing unaltered. Furthermore, this compound has been shown to hyperpolarize the resting membrane potential of thalamic neurons by blocking the "window" component of the T-type current (ITwindow), which contributes to their resting membrane potential. Notably, this compound shows high selectivity for T-type channels over high-voltage-activated (HVA) calcium channels and sodium channels.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's effects in thalamocortical and other relevant neurons.
| Parameter | Value | Neuron Type | Species | Reference |
| IC50 for IT Block | 22 nM | Thalamocortical (TC) Neurons | Cat | |
| IC50 for IT Block | 100 nM | Dorsal Root Ganglion (DRG) Neurons | Rat | |
| Hyperpolarization of RMP | 3.1 ± 0.5 mV | Thalamocortical (TC) Neurons | Cat | |
| Hyperpolarization of RMP | 5 ± 2.2 mV | Nucleus Reticularis (NRT) Neurons | Cat | |
| Effect on HVA Ca2+ Currents | No significant effect | Thalamocortical (TC) & NRT Neurons | Cat | |
| Effect on Na+ Currents | No significant effect | Thalamocortical (TC) & NRT Neurons | Cat | |
| Effect on Tonic Firing | Unaltered | Thalamic Neurons | Cat | |
| Effect on Burst Firing | Abolished | Thalamic Neurons | Cat |
Experimental Protocols
This section provides detailed protocols for thalamocortical slice preparation and whole-cell electrophysiological recordings to study the effects of this compound.
Thalamocortical Slice Preparation
This protocol is adapted from established methods for preparing acute brain slices from rodents and cats.
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold sucrose-based or choline-based cutting solution
-
Artificial cerebrospinal fluid (aCSF) for incubation and recording
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Carbogen gas (95% O2 / 5% CO2)
-
Incubation chamber
Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., 6- to 8-week-old cat or juvenile mouse) according to approved institutional protocols.
-
For older animals (>P25), perform transcardial perfusion with ice-cold, carbogenated cutting solution to improve slice quality. The cutting solution can be sucrose-based (in mM: 206 sucrose, 2.5 KCl, 0.5 CaCl2, 10.0 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, 11.0 glucose) or choline-based (in mM: 126 choline chloride, 2.5 KCl, 0.5 CaCl2, 7 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 16 glucose).
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Prepare sagittal or coronal slices of the thalamus (300-400 µm thick) using a vibratome. The specific angle of slicing may be adjusted to preserve thalamocortical connections.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing carbogenated aCSF (in mM: 126 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose).
-
Incubate the slices at 32-35°C for at least 1 hour, and then maintain them at room temperature until recording.
-
Whole-Cell Electrophysiology
This protocol describes whole-cell patch-clamp recordings from thalamic neurons to measure the effects of this compound.
Materials:
-
Recording setup (upright microscope with DIC optics, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution
-
This compound stock solution (in DMSO) and final diluted solution in aCSF
-
Data acquisition and analysis software
Procedure:
-
Slice Placement and Neuron Identification:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant temperature (e.g., 32-35°C).
-
Identify thalamocortical neurons in the ventrobasal (VB) complex or neurons in the nucleus reticularis thalami (NRT) using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipettes with an appropriate intracellular solution. For voltage-clamp recordings of T-type currents, a cesium-based solution can be used to block potassium currents (e.g., in mM: 128 Cs-methanesulfonate, 12 CsCl, 10 HEPES, 0.5 EGTA, 3 MgCl2, 0.1 CaCl2, 4 Na-ATP, 0.4 Na-GTP). For current-clamp recordings, a potassium-based solution is suitable (e.g., in mM: 135 K-gluconate, 5 MgCl2, 0.1 CaCl2, 1 EGTA, 10 HEPES, 4 Na-ATP).
-
Approach a target neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Recording and Drug Application:
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline electrophysiological properties in either voltage-clamp or current-clamp mode.
-
Voltage-clamp: To isolate T-type currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove inactivation and then apply depolarizing voltage steps (e.g., to -60 mV).
-
Current-clamp: To assess firing patterns, inject depolarizing current steps from a hyperpolarized potential (to elicit burst firing) or from the resting potential (to elicit tonic firing).
-
-
Bath-apply this compound at the desired concentration (e.g., 1 nM - 1 µM) by adding it to the perfusion aCSF.
-
Record the changes in T-type currents, firing patterns, and other membrane properties.
-
To test for reversibility, wash out the drug by perfusing with drug-free aCSF for an extended period (e.g., >50 minutes).
-
Visualizations
Signaling Pathway of T-type Calcium Channels and this compound Inhibition
Caption: Signaling pathway of T-type Ca²⁺ channels and the inhibitory action of this compound.
Experimental Workflow for Thalamocortical Slice Electrophysiology
Caption: Experimental workflow for thalamocortical slice electrophysiology using this compound.
References
- 1. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
(R)-Tta-P2 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (R)-Tta-P2. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-isomer of TTA-P2, a potent and selective T-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in neuronal excitability and signaling.[3] It is often used as an experimental control in studies involving TTA-P2.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have solubility challenges in aqueous solutions. The recommended solvents for creating stock solutions are DMSO and ethanol.[4] For in vitro experiments, DMSO is commonly used. For in vivo applications, specific formulations are required to ensure bioavailability.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are some troubleshooting steps:
-
Use fresh, high-quality solvent: DMSO is hygroscopic (absorbs moisture from the air), which can significantly impact solubility. Always use newly opened, anhydrous grade DMSO.
-
Apply gentle heating and sonication: Warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.
-
Check for saturation: Ensure you have not exceeded the solubility limit of the solvent. Refer to the solubility data table below.
-
Proper storage: Store stock solutions at -20°C or -80°C to maintain stability and prevent precipitation. It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound for in vivo studies?
Direct injection of a DMSO stock solution is generally not recommended for animal studies. Here are some common formulations for in vivo administration:
-
Cyclodextrin: Dissolving this compound in a solution of 15% (2-hydroxypropyl)-β-cyclodextrin in saline has been reported for intraperitoneal injections.
-
PEG300/Tween-80/Saline: A common vehicle involves dissolving the DMSO stock in a mixture of PEG300 and Tween-80, followed by the addition of saline.
-
Corn oil: For some applications, the DMSO stock can be mixed with corn oil.
Quantitative Solubility Data
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | ~50 mg/mL | ~115.91 mM | Use of a new container and sonication is recommended. |
| Ethanol | 50 mM | 50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of TTA-P2 is approximately 431.4 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. For storage at -20°C, it is recommended to use within one month, and at -80°C within six months.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Method)
Materials:
-
10 mg/mL this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Start with a pre-made 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly before administration. This protocol should yield a clear solution.
Visualizations
Signaling Pathway of T-type Calcium Channel Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
Technical Support Center: Optimizing (R)-TTA-P2 Concentration for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-TTA-P2 in electrophysiology experiments.
Introduction
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in electrophysiology?
A1: this compound is primarily used as an inactive or negative control in experiments investigating the effects of the T-type calcium channel blocker, TTA-P2.[1] By applying this compound at the same concentration as the active compound, researchers can differentiate specific T-type channel blockade from any potential non-specific effects of the molecule.
Q2: At what concentration should I use this compound as a negative control?
A2: As a starting point, this compound should be used at the same concentration as the active TTA-P2 compound in your experiment. It is recommended to perform a concentration-response curve for the active TTA-P2 to determine the optimal concentration for your specific cell type and experimental conditions. The corresponding concentration of this compound can then be used to validate the specificity of the observed effects.
Q3: What is the mechanism of action of the active compound, TTA-P2?
A3: TTA-P2 is a potent and selective blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[2][3] It stabilizes the inactive state of the channel, making it a more potent blocker at depolarized membrane potentials.[2] This voltage-dependent block is a key feature of its mechanism.
Q4: What are the IC50 values for TTA-P2 on different T-type calcium channel subtypes?
A4: The inhibitory potency of TTA-P2 varies slightly among the different T-type calcium channel subtypes. The following table summarizes the reported IC50 values.
| Channel Subtype | IC50 (nM) | Reference Cell Type |
| Native T-type current | 100 | Rat Dorsal Root Ganglion (DRG) Neurons |
| Recombinant CaV3.1 | 93 | HEK 293 Cells |
| Recombinant CaV3.2 | 196 | HEK 293 Cells |
| Recombinant CaV3.3 | 84 | HEK 293 Cells |
(Data sourced from Choe et al., 2011)
Q5: How selective is TTA-P2 for T-type calcium channels over other ion channels?
A5: TTA-P2 exhibits high selectivity for T-type calcium channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to TTA-P2.
Troubleshooting Guide
Issue 1: I am not seeing any effect with my active TTA-P2 compound, and therefore my this compound control is also showing no effect. What could be the problem?
-
Answer:
-
Concentration: The concentration of TTA-P2 may be too low to effectively block the T-type currents in your specific cell type. Consider performing a dose-response curve to determine the optimal concentration.
-
Solubility: TTA-P2 has limited aqueous solubility. Ensure that it is properly dissolved. For stock solutions, DMSO or ethanol can be used. For final dilutions in aqueous recording solutions, ensure the final solvent concentration is low (typically <0.1%) to avoid non-specific effects. For in vivo studies, 15% cyclodextrin has been used as a vehicle.
-
Compound Stability: Ensure the compound has been stored correctly to maintain its activity.
-
Presence of T-type Currents: Confirm that the cells you are recording from express functional T-type calcium channels. You can verify this by using appropriate voltage protocols to elicit the characteristic low-voltage activated, transient inward currents.
-
Issue 2: I am observing an unexpected effect with my this compound control.
-
Answer:
-
Concentration: At very high concentrations, even an "inactive" compound can exhibit off-target effects. If you are using a high micromolar concentration of this compound, consider reducing it to a level closer to the IC50 of the active compound.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could be responsible for the observed activity.
-
Vehicle Control: Ensure you have performed a vehicle control experiment to rule out any effects of the solvent (e.g., DMSO) on the recorded currents.
-
Issue 3: The T-type calcium current is running down quickly during my recording, making it difficult to assess the effect of this compound.
-
Answer:
-
Internal Solution Composition: Rundown of calcium currents is a common issue in whole-cell patch-clamp recordings. To mitigate this, include ATP (2-4 mM) and GTP (0.3-0.5 mM) in your internal solution to support cellular metabolism. Some researchers also include phosphocreatine (10 mM) as an additional energy source.
-
Calcium Chelator: The concentration of the calcium chelator (e.g., EGTA or BAPTA) in the internal solution can influence rundown. While a low concentration is needed to observe calcium-dependent processes, a higher concentration (e.g., 10 mM EGTA) can sometimes improve current stability.
-
Recording Temperature: Performing recordings at room temperature instead of physiological temperatures can sometimes reduce the rate of rundown.
-
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
This protocol provides a general framework for recording T-type calcium currents and assessing the effect of this compound.
1. Cell Preparation:
- Acutely dissociate or culture cells known to express T-type calcium channels (e.g., dorsal root ganglion neurons, thalamic neurons, or HEK293 cells transfected with a specific CaV3 subtype).
2. Solutions:
- External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with TEA-OH. To block sodium and potassium channels, include 0.001 TTX and CsCl can be substituted for KCl in some preparations.
- Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the removal of T-type channel inactivation.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents. The peak current is typically observed around -30 mV.
- Establish a stable baseline recording of the T-type current.
- Perfuse the active TTA-P2 compound at the desired concentration and record the change in current amplitude.
- After washout of the active compound, perfuse this compound at the same concentration to confirm its lack of effect.
Visualizations
Caption: Signaling pathway of the CaV3.2 T-type calcium channel.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting slow reversibility of TTA-P2 in washout
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow reversibility of the T-type calcium channel blocker, TTA-P2, during washout phases of experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTA-P2 and what is its primary mechanism of action?
TTA-P2 is a potent and selective antagonist of T-type calcium channels.[1][2][3] It exhibits a rapid onset of action in blocking these channels.[4] Its primary mechanism involves binding to the T-type calcium channels and stabilizing them in an inactive state.[1] This action reduces the influx of calcium ions through these channels, thereby modulating neuronal excitability.
Q2: I am observing very slow and incomplete washout of TTA-P2 in my experiments. Is this a known issue?
Yes, the slow and sometimes partial reversibility of TTA-P2 is a documented characteristic of this compound. Several studies have reported extended washout periods are necessary to achieve full or even partial recovery of T-type calcium channel currents after exposure to TTA-P2. For instance, in dorsal root ganglion (DRG) cells, the inhibitory effect of TTA-P2 has been described as slowly and partially reversible. In ventrobasal nucleus thalamocortical neurons, full recovery of the T-type Ca2+ current has been observed after approximately 50 minutes of washout.
Q3: What are the potential reasons for the slow reversibility of TTA-P2?
The slow washout of TTA-P2 is likely attributable to a combination of factors:
-
Binding Kinetics: TTA-P2 is thought to have a slow dissociation rate (off-rate) from the T-type calcium channel. A low off-rate means the drug remains bound to its target for a longer duration, thus prolonging its inhibitory effect even after the removal of the compound from the perfusion solution.
-
Lipophilicity: As a lipophilic compound, TTA-P2 may partition into the lipid bilayer of the cell membrane. This can create a reservoir of the drug that slowly leaches out and continues to bind to the channels, making washout from the aqueous perfusion solution less effective.
-
Experimental Conditions: Factors such as the concentration of TTA-P2 used, the duration of exposure, the perfusion rate during washout, and the temperature can all influence the efficiency of the washout process.
Troubleshooting Guide: Slow Reversibility of TTA-P2
This guide provides a step-by-step approach to address issues with slow or incomplete washout of TTA-P2 in your experiments.
Issue: T-type calcium channel currents do not return to baseline levels after a standard washout period.
Possible Cause 1: Insufficient Washout Duration
-
Recommendation: Based on published data, a washout period of at least 50-60 minutes should be attempted. Monitor the recovery of the current continuously during this period. If the recovery is still trending upwards at the end of this period, a longer washout may be necessary.
Possible Cause 2: Suboptimal Perfusion Rate
-
Recommendation: Ensure a consistent and adequate perfusion rate during the washout phase. The flow rate for the washout should be the same as that used for the drug application to maintain a stable "micro-climate" around the cell. While specific rates depend on the experimental setup (e.g., chamber volume), a rate that ensures a complete exchange of the chamber volume multiple times per minute is a good starting point.
Possible Cause 3: Lipophilic Nature of TTA-P2
-
Recommendation 1: Incorporate a "Scavenger" in the Washout Buffer. To facilitate the removal of a lipophilic compound like TTA-P2 from the cell membrane, consider adding a carrier protein such as bovine serum albumin (BSA) at a low concentration (e.g., 0.1-0.5%) to the washout solution. BSA can help to sequester hydrophobic molecules and enhance their removal from the vicinity of the cell.
-
Recommendation 2: Consider a Pulsatile Washout. Instead of a continuous flow, a pulsatile application of the washout buffer might create more turbulence around the cell, potentially aiding in the dislodging of TTA-P2 from the membrane.
Possible Cause 4: Experimental Temperature
-
Recommendation: If your experiments are conducted at room temperature, consider whether performing the washout at a slightly elevated temperature (if compatible with your preparation) could increase the dissociation rate of TTA-P2 from its binding site. However, be cautious as temperature changes can also affect channel gating properties.
Quantitative Data Summary
The following table summarizes key quantitative data for TTA-P2 from the literature.
| Parameter | Value | Cell Type | Reference |
| IC50 | 22 nM | Ventrobasal nucleus (VB) thalamocortical (TC) neurons | |
| IC50 | 100 nM | Dorsal Root Ganglion (DRG) cells | |
| Reported Washout Time for Full Recovery | ~50 minutes | VB TC neurons | |
| Reported Washout Observation | Slowly and partially reversible | DRG cells |
Experimental Protocols
Standard Washout Protocol (Baseline Recommendation)
This protocol is a starting point based on general electrophysiological practices and the available information on TTA-P2.
-
Preparation of Solutions:
-
Prepare standard external recording solution.
-
Prepare TTA-P2 stock solution in DMSO and dilute to the final working concentration in the external solution. Ensure the final DMSO concentration is minimal (typically <0.1%) and that the same concentration of DMSO is present in the control external solution.
-
Prepare a large volume of washout solution (external solution, potentially with 0.1% BSA).
-
-
Drug Application:
-
Establish a stable baseline recording of T-type calcium currents in the control external solution.
-
Perfuse the experimental chamber with the TTA-P2 containing solution for the desired duration. A maximal effect of TTA-P2 is typically observed within 3-4 minutes of application.
-
-
Washout Procedure:
-
Switch the perfusion to the washout solution.
-
Maintain a constant perfusion rate, identical to the rate used for drug application. A typical rate for many systems is 1-2 mL/min, but this should be optimized for your specific chamber volume.
-
Continue the washout for at least 50-60 minutes, while continuously monitoring the recovery of the T-type calcium current.
-
Record the percentage of current recovery at regular intervals (e.g., every 5-10 minutes) to plot a time course of the washout.
-
Visualizations
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(R)-Tta-P2 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-Tta-P2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol.[4] For stock solutions, dissolve the compound in newly opened, anhydrous DMSO to a concentration of up to 50 mg/mL (115.91 mM); sonication may be required to fully dissolve the compound.[5] It is recommended to prepare and use solutions on the same day if possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. While the solid compound is stable at ambient temperature for short-term shipping, solutions should be stored at or below -20°C to minimize degradation.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed after thawing, gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use. To prevent precipitation, ensure the stock concentration does not exceed the solubility limit and consider preparing more dilute aliquots for storage.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability and pain signaling. By blocking these channels, this compound can modulate these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify storage temperatures of freezers. 4. Protect solutions from light where possible. |
| Precipitation in stock solution | The concentration of the solution exceeds the solubility of this compound at the storage temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, dilute the stock solution to a lower concentration. 3. Use anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can reduce solubility. |
| Loss of compound activity | Repeated freeze-thaw cycles or prolonged storage at -20°C may lead to degradation. | 1. Use freshly prepared solutions whenever possible. 2. For stored solutions, use aliquots that have undergone a minimal number of freeze-thaw cycles. 3. For long-term storage, prefer -80°C over -20°C. |
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from suppliers.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Recommended Storage Conditions for this compound in Solution (DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use, amber vials to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Representative Stability-Indicating HPLC Method for this compound
Objective: To provide a representative High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound in solution. This method can be adapted to quantify the compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the test samples (e.g., from a stability study) and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: T-type Calcium Channel Signaling Pathway and Inhibition by this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
Minimizing sensorimotor disturbances with in vivo TTA-P2 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo TTA-P2 administration, with a focus on minimizing potential sensorimotor disturbances.
Frequently Asked Questions (FAQs)
Q1: What is TTA-P2 and what is its primary mechanism of action?
A1: TTA-P2 (3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide) is a potent and selective T-type calcium channel blocker.[1][2] It exhibits high affinity for all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[1][3] Its primary mechanism involves binding to and stabilizing the inactive state of these channels, which makes it a more effective blocker at depolarized membrane potentials.[1] TTA-P2 is significantly more selective for T-type calcium channels over high-voltage-activated (HVA) calcium channels and sodium channels, reducing the likelihood of off-target effects.
Q2: Is TTA-P2 expected to cause sensorimotor disturbances at effective therapeutic doses?
A2: Studies have shown that at doses effective for analgesia (e.g., 5 mg/kg and 7.5 mg/kg, i.p. in mice), TTA-P2 does not cause significant sensorimotor disturbances. This selectivity is a key advantage over less specific calcium channel blockers. However, it is crucial to adhere to established protocols and consider the specific experimental context.
Q3: What are the known effects of TTA-P2 in vivo?
A3: In vivo, TTA-P2 has demonstrated significant antinociceptive properties in models of both inflammatory and neuropathic pain. For instance, intraperitoneal injections have been shown to reduce pain responses in the formalin test and reverse thermal hyperalgesia in diabetic rats. While it is effective in reducing pain, it is not expected to produce general depression of behavioral performance or motor weakness at therapeutic doses. Some studies have noted that T-type calcium channel blockers, including TTA-P2, can promote slow-wave sleep and may increase somnolence in rats.
Q4: Which T-type calcium channel subtype is most associated with the analgesic effects of TTA-P2?
A4: The CaV3.2 isoform of T-type calcium channels is strongly implicated in pain signaling. The antihyperalgesic effects of TTA-P2 in diabetic rats were abolished when the CaV3.2 isoform was knocked down using antisense oligonucleotides, highlighting the critical role of this specific channel subtype in its analgesic mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed motor impairment or sedation in animal subjects. | High dose of TTA-P2. | Verify the correct dosage calculation based on the animal's weight. Consider a dose-response study to find the optimal therapeutic window for your model. Doses of 5-10 mg/kg (i.p.) are commonly cited for analgesia without major motor side effects. |
| Vehicle effect. | The vehicle used to dissolve TTA-P2, such as 15% cyclodextrin, should be administered to a control group to rule out any behavioral effects of the vehicle itself. | |
| Misinterpretation of behavior. | TTA-P2 can promote sleep and reduce active wakefulness. Distinguish between sedation/sleep and motor impairment using appropriate behavioral tests (e.g., rotarod, grip strength). | |
| Inconsistent or lack of analgesic effect. | Improper drug preparation or administration. | Ensure TTA-P2 is fully dissolved in the vehicle. For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into other tissues. |
| Incorrect timing of behavioral testing. | The onset and duration of TTA-P2's effects should be determined for your specific experimental conditions. Test at various time points post-administration to capture the peak effect. | |
| Animal model variability. | The underlying pathology of your animal model may influence the role of T-type calcium channels in pain perception. Confirm the expression and relevance of CaV3.2 channels in your model. | |
| Variability in experimental results. | Differences in animal strain, age, or sex. | Standardize these variables across your experimental groups. Be aware that sex differences in pain perception and drug response can occur. |
| Environmental stressors. | Ensure a consistent and low-stress environment for housing and testing, as stress can influence behavioral outcomes. |
Quantitative Data Summary
Table 1: In Vitro Potency of TTA-P2
| Channel Type | Cell Type | IC50 | Reference |
| T-type Ca²⁺ Channels | Rat DRG Neurons | 100 nM | |
| T-type Ca²⁺ Channels | VB TC Neurons | 22 nM | |
| HVA Ca²⁺ Channels | Rat DRG Neurons | ~165 µM | |
| Recombinant CaV2.3 | HEK 293 Cells | ~35 µM | |
| DRG: Dorsal Root Ganglion; VB TC: Ventrobasal Thalamocortical; HVA: High-Voltage-Activated; HEK: Human Embryonic Kidney. |
Table 2: In Vivo Analgesic Dosing of TTA-P2 (Intraperitoneal)
| Animal Model | Species | Dose | Effect | Reference |
| Formalin Test | Mouse | 5 mg/kg | Significant analgesia in Phase 1 & 2 | |
| Formalin Test | Mouse | 7.5 mg/kg | Significant analgesia in Phase 1 & 2 | |
| Diabetic Neuropathy | Rat | 10 mg/kg | Complete reversal of thermal hyperalgesia | |
| Spinal Cord Injury | Rat | 10 mg/kg | Reduced mechanical hypersensitivity |
Experimental Protocols
Protocol 1: In Vivo TTA-P2 Administration for Analgesia Studies
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Drug Preparation:
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Dissolve TTA-P2 in a suitable vehicle, such as 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline.
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Ensure the solution is at a neutral pH (approximately 7.4) just before injection.
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Prepare fresh solutions on the day of the experiment.
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-
Animal Handling and Dosing:
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Use adult C57BL/6 mice or Sprague-Dawley rats, as specified in your protocol.
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Acclimate animals to the experimental environment to reduce stress.
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Administer TTA-P2 via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-10 mg/kg).
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Include a vehicle-only control group to account for any effects of the injection or the vehicle.
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Behavioral Testing:
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Sensorimotor Function: To confirm the absence of motor deficits, perform tests like the rotarod test or grip strength test before and after TTA-P2 administration.
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Nociceptive Testing: Conduct pain assays (e.g., formalin test, von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at a predetermined time point after injection to assess the analgesic effects.
-
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Data Analysis:
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Compare the behavioral responses of the TTA-P2 treated group with the vehicle control group using appropriate statistical tests (e.g., Student's t-test, ANOVA).
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A p-value of < 0.05 is typically considered statistically significant.
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Visualizations
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in TTA-P2 experimental results
Welcome to the technical support center for TTA-P2, a potent and selective T-type calcium channel blocker. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during TTA-P2 experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TTA-P2 and what is its primary mechanism of action?
A1: TTA-P2 is a selective, orally active, and blood-brain barrier-penetrant T-type calcium channel blocker.[1] Its primary mechanism of action is the potent and reversible blockade of T-type calcium channels, thereby reducing the influx of calcium ions into cells.[2][3] This action modulates neuronal excitability and has been shown to be effective in models of pain and neurological disorders like epilepsy.[1][4]
Q2: What are the reported IC50 values for TTA-P2?
A2: The half-maximal inhibitory concentration (IC50) of TTA-P2 can vary depending on the cell type and experimental conditions. In rat dorsal root ganglion (DRG) neurons, the IC50 for T-type currents is approximately 100 nM. In ventrobasal (VB) thalamocortical (TC) neurons, the IC50 has been reported to be as low as 22 nM.
Q3: Is TTA-P2 selective for T-type calcium channels?
A3: Yes, TTA-P2 is highly selective for T-type calcium channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.
Q4: How should I prepare a TTA-P2 stock solution?
A4: TTA-P2 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, the stock solution can be further diluted in a vehicle such as 15% cyclodextrin. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: What are the known in vivo effects of TTA-P2?
A5: In animal models, TTA-P2 has demonstrated significant antinociceptive effects, reducing pain responses in inflammatory and neuropathic pain models. For example, intraperitoneal injections have been shown to reverse thermal hyperalgesia in diabetic rats. It has also been shown to reduce firing rates in neurons associated with epilepsy.
Troubleshooting Guide
This guide addresses potential sources of variability in TTA-P2 experimental results in a question-and-answer format.
In Vitro Electrophysiology Experiments
Q1: I am observing inconsistent blockade of T-type currents with TTA-P2 in my patch-clamp experiments. What could be the cause?
A1: Variability in T-type current blockade can arise from several factors:
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Cell Health and Passage Number: Ensure you are using healthy cells within a consistent and low passage number range. Cellular properties, including ion channel expression, can change with prolonged culturing.
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Solution Preparation: Prepare fresh TTA-P2 dilutions for each experiment from a DMSO stock. Ensure the final DMSO concentration in your recording solution is consistent and minimal, as high concentrations of DMSO can have non-specific effects.
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Pipette and Seal Quality: Inconsistent seal resistance (GΩ seal) can lead to variable recordings. Aim for high and stable seal resistances. Ensure your internal solution is properly filtered to prevent pipette clogging.
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Voltage Protocol: The blocking effect of TTA-P2 can be voltage-dependent. Use a consistent holding potential and voltage protocol across all experiments to ensure comparable results. T-type channels are sensitive to the resting membrane potential, which influences their availability for activation.
Q2: The effect of TTA-P2 seems to wash out slowly or incompletely. Is this normal?
A2: Yes, some studies have reported that the inhibitory effect of TTA-P2 is slowly and partially reversible. The time required for washout can be lengthy, and full recovery may not always be achieved within a typical experimental timeframe. When designing your experiments, account for a prolonged washout period if you intend to measure recovery.
In Vivo Animal Experiments
Q3: I am seeing high variability in the behavioral responses of my animals to TTA-P2 treatment in a pain model. What are the potential sources of this variability?
A3: In vivo experiments are susceptible to a higher degree of variability. Key factors to consider include:
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Animal Strain and Genetics: Different animal strains can exhibit varying baseline pain sensitivities and drug metabolism rates. Using an inbred strain can help reduce genetic variability.
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Sex Differences: Male and female animals can respond differently to pain and analgesics. It is crucial to include both sexes in your study design and analyze the data separately.
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Route of Administration and Formulation: Ensure a consistent route of administration (e.g., intraperitoneal) and vehicle for TTA-P2. Improperly prepared or administered drug can lead to variable bioavailability.
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Environmental Factors: Stress from handling, housing conditions, and time of day can all influence an animal's behavioral response. Standardize these conditions as much as possible.
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Surgical Model Consistency: In models of neuropathic pain involving surgery, slight variations in the surgical procedure can lead to significant differences in the degree of nerve injury and subsequent pain behavior.
Q4: How can I be sure that the observed behavioral effects are due to T-type channel blockade and not off-target effects?
A4: To confirm the specificity of TTA-P2's action, consider the following:
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Dose-Response Curve: Establish a clear dose-response relationship. The effect should increase with the dose up to a certain point.
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Control Groups: Always include appropriate control groups, including a vehicle-treated group and potentially a positive control group with a known analgesic.
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Knockout/Knockdown Models: If available, using animals with genetic knockout or knockdown of specific T-type channel subunits (e.g., CaV3.2) can provide strong evidence for the on-target effect of TTA-P2.
Quantitative Data Summary
Table 1: In Vitro Efficacy of TTA-P2
| Parameter | Cell Type | Value | Reference |
| IC50 | Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM | |
| IC50 | Ventrobasal (VB) Thalamocortical (TC) Neurons | 22 nM | |
| Selectivity | HVA Ca2+ & Na+ Channels vs. T-type Channels | 100- to 1000-fold less sensitive |
Table 2: In Vivo Efficacy of TTA-P2 in Pain Models
| Animal Model | Species | Dose (i.p.) | Effect | Reference |
| Formalin Test (Phase 1 & 2) | Mice | 5 or 7.5 mg/kg | Reduced pain responses | |
| Streptozocin-induced Diabetic Neuropathy | Rats | 10 mg/kg | Completely reversed thermal hyperalgesia | |
| Spinal Cord Injury | Rats | 3 mg/kg | Reduced mechanical hypersensitivity |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Currents
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Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.
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Solutions:
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External Solution (in mM): 130 TEA-Cl, 10 HEPES, 10 Glucose, 2 CaCl2, 2 MgCl2; pH adjusted to 7.4 with TEA-OH.
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Internal Solution (in mM): 108 Cs-methanesulfonate, 9 EGTA, 9 HEPES, 4 MgCl2, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with CsOH.
-
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TTA-P2 Application: Prepare a stock solution of TTA-P2 in DMSO. Dilute to the final desired concentration in the external solution immediately before application. Apply via a perfusion system.
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Recording:
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Obtain a whole-cell patch-clamp configuration.
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Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.
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Elicit T-type currents using a depolarizing voltage step (e.g., to -30 mV).
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Record baseline currents before applying TTA-P2.
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Perfuse the cell with the TTA-P2 containing solution and record the blocked currents.
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To test for reversibility, wash out the TTA-P2 with the control external solution.
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Protocol 2: Assessment of Antinociceptive Effects in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
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Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats via L5/L6 spinal nerve ligation.
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Drug Preparation: Dissolve TTA-P2 in a vehicle of 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline.
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Behavioral Testing (Von Frey Test):
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Acclimate the animals to the testing environment and apparatus.
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Measure the baseline paw withdrawal threshold using von Frey filaments before drug administration.
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Administer TTA-P2 (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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Measure the paw withdrawal threshold at various time points after injection (e.g., 30, 60, 120 minutes) to assess the drug's effect.
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Data Analysis: Compare the paw withdrawal thresholds between the TTA-P2 treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: TTA-P2 signaling pathway.
Caption: General experimental workflow.
References
- 1. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 4. inhibition-of-t-type-calcium-channels-with-tta-p2-reduces-chronic-neuropathic-pain-following-spinal-cord-injury-in-rats - Ask this paper | Bohrium [bohrium.com]
TTA-P2 Dissolution for In Vivo Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving TTA-P2 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a TTA-P2 stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing TTA-P2 stock solutions.[1][2] It has been shown to dissolve TTA-P2 at concentrations up to 25 mg/mL.[3] Ethanol is also a viable option.[4]
Q2: My TTA-P2 precipitates when I dilute the DMSO stock solution with an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock with aqueous solutions is a common issue due to the poor aqueous solubility of TTA-P2. To mitigate this, consider the following strategies:
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Use of Excipients: Incorporating excipients such as PEG300 and Tween 80 can improve the solubility and stability of the formulation.[3]
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Cyclodextrins: A 15% solution of (2-hydroxypropyl)-β-cyclodextrin in a sterile saline buffer (pH 7.4) has been successfully used to dissolve TTA-P2 for intraperitoneal injections.
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Stepwise Dilution: Instead of a direct large dilution, try a stepwise dilution process.
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Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q3: What are some established vehicle formulations for in vivo administration of TTA-P2?
A3: Several vehicle formulations have been reported for the in vivo delivery of TTA-P2. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral). Below are some examples:
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For Intraperitoneal (IP) Injection:
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A solution of 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, adjusted to pH 7.4.
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A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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A simpler formulation of 10% DMSO, 5% Tween 80, and 85% saline.
-
-
For Oral (PO) Administration:
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Suspension in 0.2% Carboxymethyl cellulose.
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Dissolving in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.
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Dissolving in PEG400.
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Q4: What are the recommended storage conditions for TTA-P2 solutions?
A4: TTA-P2 stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months. If storage is required for solutions prepared in other vehicles, it is recommended to store them at -20°C for up to one month. Always equilibrate the solution to room temperature and ensure there is no precipitate before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature (-20°C or -80°C). |
| Cloudiness or precipitation in the final formulation | Poor solubility of TTA-P2 in the chosen vehicle. | Increase the percentage of co-solvents like PEG300 or surfactants like Tween 80. Consider using a cyclodextrin-based formulation. Gentle warming and vortexing may also help. |
| Inconsistent in vivo results | Instability of the formulation, leading to variable drug exposure. | Prepare fresh formulations for each experiment. Ensure the final solution is clear and free of precipitates before administration. |
| Animal discomfort or adverse reaction at the injection site | High concentration of DMSO or other organic solvents. | Minimize the percentage of DMSO in the final formulation. Aim for a concentration that is well-tolerated by the animal model. |
Quantitative Data Summary
Table 1: Solubility of TTA-P2 in Different Solvents
| Solvent | Concentration | Reference |
| DMSO | Up to 10 mg/mL | |
| DMSO | ~25 mg/mL (~57.95 mM) | |
| Ethanol | 50 mM |
Table 2: Example Formulations for In Vivo Studies
| Route of Administration | Vehicle Composition | Reference |
| Intraperitoneal (IP) | 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline (pH 7.4) | |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | |
| Intraperitoneal (IP) | 10% DMSO, 5% Tween 80, 85% Saline | |
| Intraperitoneal (IP) / Intravenous (IV) / Intramuscular (IM) / Subcutaneous (SC) | 10% DMSO, 90% Corn oil | |
| Oral (PO) | PEG400 | |
| Oral (PO) | 0.2% Carboxymethyl cellulose | |
| Oral (PO) | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose |
Experimental Protocols & Visualizations
Experimental Workflow: Preparation of TTA-P2 Formulation for IP Injection
The following diagram outlines a typical workflow for preparing a TTA-P2 formulation for intraperitoneal injection using a vehicle containing DMSO, PEG300, Tween 80, and saline.
References
- 1. tribioscience.com [tribioscience.com]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 I CAS#: 1072018-68-8 I inhibitor of T-Type calcium channel I InvivoChem [invivochem.com]
- 4. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
Validation & Comparative
A Comparative Efficacy Analysis of TTA-P2 and its (R)-Enantiomer in T-Type Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the T-type calcium channel blocker TTA-P2 and its (R)-enantiomer, (R)-Tta-P2. T-type calcium channels, particularly the CaV3.2 subtype, are recognized as significant therapeutic targets for a range of neurological disorders, including chronic pain and epilepsy. This document summarizes the available experimental data to facilitate an objective assessment of these compounds for research and development purposes.
Introduction to TTA-P2 and this compound
TTA-P2 is a potent and selective antagonist of T-type calcium channels.[1][2][3] It has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.[1][3] Chemically, TTA-P2 possesses a chiral center, meaning it exists as a mixture of two non-superimposable mirror images, or enantiomers: this compound and (S)-Tta-P2. Commercially available TTA-P2 is often a racemic mixture of these two forms. While this compound is available as an isolated isomer, literature detailing a direct and comprehensive comparison of the efficacy between the racemic mixture and the individual enantiomers is currently limited. It is suggested by commercial suppliers that this compound may serve as an experimental control, implying that the primary biological activity may reside in one of the enantiomers.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the racemic form of TTA-P2. At present, specific efficacy data for this compound from peer-reviewed literature is not available to facilitate a direct comparison.
Table 1: In Vitro Efficacy of TTA-P2 (Racemic)
| Target | Cell Type | Assay | IC50 | Reference |
| T-type Ca²⁺ Channels (Native) | Rat Dorsal Root Ganglion (DRG) Neurons | Patch-clamp | 100 nM | |
| T-type Ca²⁺ Channels (Native) | Rat Thalamocortical Neurons | Patch-clamp | 22 nM | |
| Recombinant CaV3.1 | HEK293 Cells | Patch-clamp | 93 nM | |
| Recombinant CaV3.2 | HEK293 Cells | Patch-clamp | 196 nM | |
| Recombinant CaV3.3 | HEK293 Cells | Patch-clamp | 84 nM | |
| High-Voltage-Activated (HVA) Ca²⁺ Channels | Rat DRG Neurons | Patch-clamp | ~165 µM | |
| Recombinant CaV2.3 | HEK293 Cells | Patch-clamp | ~35 µM |
Table 2: In Vivo Efficacy of TTA-P2 (Racemic)
| Animal Model | Condition | Administration | Dosage | Effect | Reference |
| Mouse | Formalin-induced inflammatory pain | Intraperitoneal (i.p.) | 5 - 7.5 mg/kg | Reduced pain responses in both phases of the formalin test. | |
| Rat | Streptozocin-induced diabetic neuropathy | Intraperitoneal (i.p.) | 10 mg/kg | Completely reversed thermal hyperalgesia. | |
| Rat | Temporal Lobe Epilepsy (TLE) | - | 1 µM (in vitro slice) | Reduced neuronal hyperexcitability. | |
| Rat | Resting-state functional connectivity | Subcutaneous (s.c.) | 6 mg/kg | Suppressed slow cortical oscillations. |
Signaling Pathway and Mechanism of Action
TTA-P2 exerts its effects by directly blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane. In neurons, this influx of calcium can lead to the generation of action potentials and neuronal firing. By blocking these channels, TTA-P2 reduces the influx of calcium, thereby dampening neuronal excitability. This is particularly relevant in pathological states such as neuropathic pain and epilepsy, where neurons can become hyperexcitable.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of T-Type calcium channels in mEC layer II stellate neurons reduces neuronal hyperexcitability associated with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TTA-P2 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TTA-P2 with alternative T-type calcium channel blockers for validating in vivo target engagement. The information is curated for researchers and professionals in drug development, offering objective data and detailed experimental protocols to aid in the selection of appropriate tools for preclinical studies.
TTA-P2: A Potent and Selective T-Type Calcium Channel Blocker
TTA-P2 is a highly potent and selective antagonist of T-type calcium channels, with a particular preference for the Ca(V)3.2 isoform.[1][2] Its efficacy in vivo has been primarily demonstrated through its analgesic effects in various animal models of pain. A key piece of evidence for its on-target activity comes from studies where the pain-relieving effects of TTA-P2 were completely nullified by the administration of antisense oligonucleotides specifically designed to knock down the Ca(V)3.2 channel.[1][3]
Comparative Analysis of In Vivo Efficacy
Validating target engagement in a living organism is a critical step in drug development. For T-type calcium channel blockers, this is often initially assessed by observing a physiological response, such as the alleviation of pain, in relevant animal models. The following table summarizes the in vivo efficacy of TTA-P2 compared to other notable T-type calcium channel blockers.
| Compound | Animal Model | Efficacy | Dose Range (i.p.) | Selectivity | Key Findings |
| TTA-P2 | Mouse (Formalin Test) | Reduction of pain responses in both phases.[1] | 5 - 7.5 mg/kg | High for T-type over HVA calcium and sodium channels. | Analgesic effect abolished by Ca(V)3.2 antisense oligonucleotides. |
| Rat (Diabetic Neuropathy) | Complete reversal of thermal hyperalgesia. | 10 mg/kg | No effect on nociceptive responses in healthy animals. | ||
| Rat (Von Frey Test) | Increased mechanical threshold. | 1 - 10 mg/kg | Dose-dependent increase in mechanical threshold. | ||
| Z944 | Rat (CFA Model of Inflammatory Pain) | Dose-dependent reversal of mechanical allodynia. | 1 - 10 mg/kg | Selective and CNS-penetrant. | Similar efficacy in male and female rats. |
| Rat (Neuropathic Pain) | Reversal of thermal hyperalgesia and conditioned place preference. | Not specified | Restores cortical synchrony and thalamocortical connectivity. | ||
| Mibefradil | Rat (Ischemia/Reperfusion) | Reduction in infarct size. | 0.3 µM (in perfusate) | Blocks both T-type and L-type channels. | Protection is sensitive to glibenclamide, suggesting KATP channel involvement. |
| Human (Hypertension and Angina) | Reduction in blood pressure and anginal episodes. | 50 - 100 mg/day (oral) | Withdrawn from the market due to drug interactions. |
Experimental Protocols for In Vivo Target Validation
Several methods can be employed to validate the in vivo target engagement of TTA-P2 and other T-type calcium channel blockers. Below are detailed protocols for key experimental approaches.
Behavioral Models of Pain for Indirect Target Engagement
These models are foundational for assessing the physiological effect of T-type calcium channel blockade.
a) Formalin Test in Mice
-
Objective: To assess analgesic efficacy in a model of inflammatory pain.
-
Procedure:
-
Administer TTA-P2 (5-10 mg/kg, i.p.) or an alternative compound at the desired dose.
-
After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution into the plantar surface of the mouse's hind paw.
-
Observe the mouse for 60 minutes and record the cumulative time spent licking or biting the injected paw.
-
The observation period is divided into two phases: Phase 1 (0-5 minutes, direct nociceptor activation) and Phase 2 (15-60 minutes, inflammatory pain).
-
A reduction in licking/biting time compared to a vehicle-treated control group indicates an analgesic effect.
-
b) Von Frey Test for Mechanical Allodynia in Rats
-
Objective: To measure the mechanical sensitivity threshold.
-
Procedure:
-
Induce a pain state (e.g., using the Complete Freund's Adjuvant model).
-
Place the rat on an elevated mesh platform.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the filament that elicits a paw withdrawal response 50% of the time.
-
Administer TTA-P2 (1-10 mg/kg, i.p.) or an alternative compound.
-
Repeat the von Frey test at various time points after drug administration.
-
An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.
-
Genetic Knockdown for Target Specificity
This method provides strong evidence that the observed in vivo effect is mediated by the intended target.
a) Ca(V)3.2 Antisense Oligonucleotide Administration
-
Objective: To confirm that the analgesic effect of TTA-P2 is mediated by the Ca(V)3.2 T-type calcium channel.
-
Procedure:
-
Administer Ca(V)3.2-specific antisense oligonucleotides (or mismatch control oligonucleotides) intrathecally to rats. This is typically done over several days to achieve significant protein knockdown.
-
Confirm knockdown of Ca(V)3.2 protein in the dorsal root ganglia or spinal cord via Western blot or immunohistochemistry.
-
Induce a pain state (e.g., diabetic neuropathy).
-
Administer TTA-P2 (e.g., 10 mg/kg, i.p.).
-
Assess the analgesic effect using a relevant behavioral test (e.g., thermal paw withdrawal latency).
-
The abolition or significant reduction of TTA-P2's analgesic effect in the antisense-treated group compared to the mismatch control group confirms on-target activity.
-
In Vivo Electrophysiology for Direct Target Engagement
This technique allows for the direct measurement of neuronal activity and the effect of channel blockers.
a) In Vivo Recording of Thalamic Neurons
-
Objective: To directly measure the effect of T-type calcium channel blockers on the firing properties of thalamic neurons, which are known to express these channels.
-
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the thalamus.
-
Lower a recording electrode into the target thalamic nucleus (e.g., the ventrobasal nucleus).
-
Record the spontaneous and evoked firing activity of individual neurons.
-
Administer TTA-P2 or an alternative compound systemically (i.p. or i.v.) or locally via microinjection.
-
Monitor for changes in neuronal firing patterns, such as a reduction in burst firing, which is characteristic of T-type channel activity.
-
In Vivo Calcium Imaging
This method allows for the visualization of calcium dynamics in neuronal populations as an indicator of channel activity.
a) Two-Photon Imaging of Dorsal Root Ganglion (DRG) Neurons
-
Objective: To visualize the effect of TTA-P2 on calcium influx in sensory neurons in a living animal.
-
Procedure:
-
Use a transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons or inject a viral vector carrying the indicator into the DRG.
-
Surgically expose the DRG for imaging.
-
Use a two-photon microscope to visualize the DRG neurons.
-
Record baseline calcium transients in response to a stimulus (e.g., peripheral nerve stimulation).
-
Administer TTA-P2 systemically.
-
Continue to record calcium transients and observe any reduction in their amplitude or frequency, which would indicate a blockade of calcium influx through T-type channels.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated.
Figure 1: TTA-P2 Signaling Pathway in Nociception.
Figure 2: Experimental Workflow for In Vivo Target Validation.
References
- 1. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of TTA-P2: A Comparative Guide Using CaV3.2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of TTA-P2, a potent T-type calcium channel blocker, with a focus on validating its mechanism of action through the use of CaV3.2 knockout and knockdown models. The data presented herein demonstrates the critical role of the CaV3.2 calcium channel subtype in mediating the antinociceptive properties of TTA-P2.
TTA-P2: A Selective Blocker of T-type Calcium Channels with Preference for CaV3.2
TTA-P2 is a novel compound recognized for its potent and selective inhibition of T-type calcium channels.[1][2] These channels, particularly the CaV3.2 isoform, are implicated in pain signaling pathways.[1] TTA-P2 has been shown to effectively reduce pain responses in various animal models of inflammatory and neuropathic pain.[1][2] Its analgesic effects are attributed to the blockade of CaV3.2 channels in sensory neurons.
Unraveling the Mechanism: The Role of CaV3.2
To definitively establish the role of CaV3.2 in the therapeutic action of TTA-P2, researchers have employed models where the expression or function of the CaV3.2 channel is eliminated. This is achieved either through genetic knockout of the Cacna1h gene (which encodes the α1H subunit of the CaV3.2 channel) or by using antisense oligonucleotides to specifically knock down CaV3.2 expression.
Signaling Pathway of TTA-P2 Action
Comparative Efficacy of TTA-P2 in Wild-Type vs. CaV3.2 Deficient Models
The analgesic effects of TTA-P2 have been quantified in models of inflammatory pain, most notably the formalin test. This test induces a biphasic pain response: an acute neurogenic phase (Phase 1) followed by a tonic inflammatory phase (Phase 2).
Quantitative Data from the Formalin Test
| Animal Model | Treatment | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) | Reference |
| Wild-Type Mice | Vehicle | ~100 | ~250 | [Choe et al., 2011] |
| TTA-P2 (5 mg/kg) | ~50 | ~125 | [Choe et al., 2011] | |
| TTA-P2 (7.5 mg/kg) | ~40 | ~100 | [Choe et al., 2011] | |
| Rats with CaV3.2 Antisense | Vehicle | - | Hyperalgesia Present | [Choe et al., 2011] |
| TTA-P2 (10 mg/kg) + Mismatch Oligonucleotide | - | Hyperalgesia Reversed | [Choe et al., 2011] | |
| TTA-P2 (10 mg/kg) + CaV3.2 Antisense | - | No Effect on Hyperalgesia | [Choe et al., 2011] | |
| CaV3.2 Knockout Mice | TTA-P2 (7.5 mg/kg) | Significantly reduces licking and biting | Significantly reduces licking and biting | (Commercial Source) |
Note: The data from Choe et al., 2011 has been estimated from the figures presented in the publication. The data for CaV3.2 knockout mice is based on information provided by Medchemexpress and awaits citation of a primary research article.
Comparison with a Structurally Similar Compound: TTA-A2
TTA-A2 is another T-type calcium channel blocker with a similar profile to TTA-P2. Studies using CaV3.2 knockout mice have provided further validation for this class of compounds.
TTA-A2 Effects on Psychostimulant-Induced Hyperlocomotion
| Animal Model | Treatment | Locomotor Activity (Arbitrary Units) | Reference |
| Wild-Type Mice | Vehicle + d-amphetamine | Increased | [Gangarossa et al., 2014] |
| TTA-A2 (1 mg/kg) + d-amphetamine | Reduced | [Gangarossa et al., 2014] | |
| CaV3.2 Knockout Mice | Vehicle + d-amphetamine | Reduced (compared to WT) | [Gangarossa et al., 2014] |
| TTA-A2 (1 mg/kg) + d-amphetamine | No further reduction | [Gangarossa et al., 2014] |
Experimental Protocols
Formalin-Induced Inflammatory Pain in Mice
-
Animals: Adult male C57BL/6 mice are used.
-
Acclimation: Mice are habituated to the testing environment (e.g., a Plexiglas chamber) for at least 30 minutes before the experiment.
-
Drug Administration: TTA-P2 (5 or 7.5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Formalin Injection: 30 minutes after drug administration, 20 µL of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The cumulative time spent licking or biting the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-30 minutes post-formalin).
Experimental Workflow
Electrophysiological Recordings in Dorsal Root Ganglion (DRG) Neurons
-
Neuron Isolation: DRG neurons are acutely dissociated from rats.
-
Patch-Clamp: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons (putative nociceptors).
-
Current Measurement: T-type calcium currents are evoked by voltage steps.
-
Drug Application: TTA-P2 is applied to the bath solution to determine its effect on the amplitude and kinetics of the T-type currents. The IC50 value, the concentration at which TTA-P2 inhibits 50% of the current, is a key metric.
Conclusion
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing TTA-P2 with mibefradil for T-type channel block
A Comparative Guide to T-Type Calcium Channel Blockers: TTA-P2 vs. Mibefradil
This guide provides a detailed comparison of two prominent T-type calcium channel blockers, TTA-P2 and mibefradil, for researchers, scientists, and drug development professionals. The information presented herein is compiled from experimental data to facilitate an objective evaluation of their performance and characteristics.
Introduction to T-Type Calcium Channels and Blockers
T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial in regulating neuronal excitability, cardiac pacemaking, and cell proliferation.[1][2] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them a significant target for drug development.[1][2] TTA-P2 is a potent and selective T-type calcium channel blocker, while mibefradil is an older antihypertensive agent that also exhibits T-type channel blocking activity but was withdrawn from the market due to significant drug-drug interactions.[3] This guide compares these two compounds based on their potency, selectivity, and experimental evaluation protocols.
Quantitative Data Comparison
The following tables summarize the quantitative data for TTA-P2 and mibefradil, focusing on their potency, selectivity, and other relevant characteristics.
Table 1: Potency and Selectivity of TTA-P2 and Mibefradil (IC50 Values)
| Compound | Target Channel | IC50 | Cell Type/Condition | Source |
| TTA-P2 | T-type Ca²⁺ Channels (general) | 22 nM | Ventrobasal thalamocortical neurons | |
| T-type Ca²⁺ Currents (DRG) | 100 nM | Dorsal root ganglion neurons | ||
| Caᵥ3.1 | 93 nM | Recombinant expression | ||
| Caᵥ3.2 | 196 nM | Recombinant expression | ||
| Caᵥ3.3 | 84 nM | Recombinant expression | ||
| High-Voltage-Activated (HVA) Ca²⁺ Currents | 165 µM | Dorsal root ganglion neurons | ||
| Caᵥ2.3 | 35 µM | Recombinant expression | ||
| Mibefradil | T-type Ca²⁺ Currents | 0.1 µM | Rat atrial cells (at -80 to -100 mV holding potential) | |
| T-type Ca²⁺ Channels (α1H) | 140 nM | Recombinant expression (in 2 mM Ca²⁺) | ||
| T-type Ca²⁺ Channels (α1G) | 270 nM | Recombinant expression (in 2 mM Ca²⁺) | ||
| T-type Ca²⁺ Channels | ~1 µM | Recombinant expression (in 10 mM Ba²⁺) | ||
| L-type Ca²⁺ Currents | ~3 µM | Rat ventricular cells (at -80 to -100 mV holding potential) | ||
| L-type Ca²⁺ Currents | ~0.1 µM | Rat ventricular cells (at -50 mV holding potential) | ||
| L-type Ca²⁺ Channels | ~13 µM | Recombinant expression (in 10 mM Ba²⁺) |
Table 2: Comparison of General Characteristics
| Feature | TTA-P2 | Mibefradil |
| Selectivity | Highly selective for T-type over HVA calcium channels (100- to 1000-fold). | Moderately selective for T-type over L-type channels, with selectivity being voltage-dependent. |
| Off-Target Effects | No significant impact on mean arterial blood pressure, heart rate, or ECG intervals in dog models. | Inhibits cytochrome P450 enzymes (CYP3A4 and CYP2D6), leading to numerous drug-drug interactions. Can also block Orai channels. |
| Clinical Use | Investigational compound, studied for neurological diseases like tremor and epilepsy, and as an antinociceptive agent. | Previously approved for hypertension and angina pectoris but was withdrawn from the market. |
| Reversibility | Reversible blocker. | Reversible blocker. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Measurement
This protocol is designed to measure T-type calcium channel currents in isolated cells and assess the inhibitory effects of compounds like TTA-P2 and mibefradil.
A. Cell Preparation:
-
Acutely dissociate cells of interest (e.g., dorsal root ganglion neurons, vascular smooth muscle cells) using enzymatic digestion (e.g., with papain and collagenase) and mechanical trituration.
-
Plate the isolated cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and allow them to adhere.
-
Maintain cells in a suitable culture medium at 37°C in a humidified incubator with 5% CO₂.
B. Solutions:
-
External Solution (in mM): 152 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 11 EGTA, 10 HEPES, 5 MgCl₂, 3 Mg-ATP, 0.3 Tris-GTP. Adjust pH to 7.3 with CsOH.
-
Drug Solutions: Prepare stock solutions of TTA-P2 and mibefradil in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
C. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Approach a cell with the pipette under positive pressure.
-
Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the availability of T-type channels for activation.
-
Apply a voltage protocol to elicit T-type currents. A typical protocol involves a step depolarization to a test potential of -30 mV for 150-200 ms.
-
Record baseline currents in the absence of any blocker.
-
Perfuse the chamber with the external solution containing the test compound (TTA-P2 or mibefradil) at various concentrations.
-
Record the blocked currents at each concentration until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
D. Data Analysis:
-
Measure the peak inward current amplitude at each drug concentration.
-
Normalize the blocked current to the baseline control current.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Ratiometric Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of intracellular calcium concentration changes mediated by T-type calcium channels.
A. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
B. Imaging Setup:
-
Mount the coverslip or dish onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the physiological buffer.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm.
-
Capture the fluorescence emission at ~510 nm for both excitation wavelengths using a suitable camera.
C. Experimental Procedure:
-
Record a baseline of the 340/380 nm fluorescence ratio in resting cells.
-
Apply a depolarizing stimulus to activate T-type calcium channels. This can be achieved by briefly perfusing with a high potassium solution (e.g., 50 mM KCl).
-
Record the change in the 340/380 nm ratio, which reflects the increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with the T-type channel blocker (TTA-P2 or mibefradil) for a sufficient period.
-
Apply the same depolarizing stimulus in the presence of the blocker and record the resulting change in the 340/380 nm ratio.
-
Compare the calcium transient amplitude before and after the application of the blocker to quantify the inhibitory effect.
D. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude of the calcium transient in the absence and presence of the blocker to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow for comparing T-type calcium channel blockers.
Caption: T-type Ca²⁺ channel role in neuronal excitability.
Caption: T-type Ca²⁺ channel signaling in cell proliferation.
Caption: Workflow for comparing T-type channel blockers.
References
Cross-Validation of TTA-P2 Effects Across Diverse Assay Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methodologies used to assess the effects of TTA-P2, a potent and selective T-type calcium channel blocker. By cross-validating its activity across multiple assay platforms—from direct electrophysiological measurements to downstream functional readouts—researchers can gain a comprehensive understanding of its pharmacological profile. This document outlines the experimental data and detailed protocols supporting the use of TTA-P2 as a valuable tool in neuroscience and drug discovery.
Introduction to TTA-P2
TTA-P2 is a selective antagonist of T-type calcium channels, which are low-voltage-activated channels crucial for regulating neuronal excitability and signaling pathways. It exhibits high potency, with IC50 values in the nanomolar range (typically 22-100 nM), and demonstrates selectivity for T-type channels over high-voltage-activated calcium channels.[1][2][3][4] This makes TTA-P2 an invaluable probe for dissecting the physiological roles of T-type calcium channels and for the development of therapeutics targeting neurological and cardiovascular disorders.
Comparative Analysis of TTA-P2 Effects
The following tables summarize the expected and observed effects of TTA-P2 across a panel of standard assay technologies. This comparative approach allows for a robust validation of its on-target effects and potential off-target liabilities.
Table 1: Summary of TTA-P2 Activity Across Different Assay Platforms
| Assay Technology | Principle | Key Performance Metric | Expected Outcome with TTA-P2 | Supporting Evidence |
| Electrophysiology (Patch-Clamp) | Measures ion channel currents directly in live cells. | Inhibition of T-type calcium currents (IT) | Potent and selective block of IT with an IC50 in the low nanomolar range. | Direct measurement confirms on-target activity.[1] |
| Cell Viability Assays (MTT/XTT) | Measures metabolic activity as an indicator of cell viability and proliferation. | IC50 for cytotoxicity | Minimal effect on cell viability at concentrations effective for T-type channel blockade, but potential for anti-proliferative effects in cells where T-type channels are involved in proliferation. | T-type calcium channels are implicated in the proliferation of some cancer cells. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) linked to a response element. | Modulation of reporter gene expression | Inhibition of calcium-responsive reporter gene expression (e.g., driven by NFAT or CRE promoters). | T-type channel blockade is expected to reduce intracellular calcium, thereby attenuating downstream signaling. |
| Protein Phosphorylation Assays (Western Blot) | Detects the phosphorylation status of specific proteins as a readout of signaling pathway activation. | Changes in protein phosphorylation levels | Decreased phosphorylation of downstream targets of calcium signaling, such as CREB. | Reduced calcium influx is expected to decrease the activity of calcium-dependent kinases. |
| Gene Expression Assays (qPCR) | Quantifies the mRNA levels of specific genes to assess changes in gene expression. | Altered mRNA levels of target genes | Decreased expression of immediate early genes, such as c-fos, which are induced by calcium signaling. | Inhibition of calcium-dependent transcription factors would lead to reduced expression of their target genes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of TTA-P2 and the experimental approaches to validate its effects, the following diagrams are provided.
Signaling Pathway of T-Type Calcium Channel Inhibition by TTA-P2
Caption: TTA-P2 inhibits T-type calcium channels, blocking calcium influx and downstream signaling.
Experimental Workflow for Cross-Validation
Caption: Workflow for assessing TTA-P2 effects across different assay technologies.
Detailed Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to directly measure the effect of TTA-P2 on T-type calcium currents in cultured neurons or acute brain slices.
-
Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons or prepare brain slices containing neurons known to express T-type calcium channels.
-
Recording Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 110 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps to elicit T-type currents.
-
Perfuse the cells with the external solution containing various concentrations of TTA-P2.
-
Record the T-type currents in the presence of TTA-P2 to determine the extent of inhibition and calculate the IC50.
-
Cell Viability: MTT Assay
This protocol assesses the effect of TTA-P2 on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of TTA-P2 concentrations for 24-72 hours. Include a vehicle control.
-
Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Reporter Gene Assay: Calcium-Responsive Element-Driven Luciferase
This protocol indirectly measures the effect of TTA-P2 on intracellular calcium signaling.
-
Transfection: Co-transfect cells with a reporter plasmid containing a calcium-responsive element (e.g., NFAT or CRE) driving the expression of firefly luciferase and a control plasmid with a constitutively active promoter driving Renilla luciferase expression.
-
Compound Treatment: After 24 hours, treat the cells with TTA-P2 for a specified period.
-
Assay Procedure:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in TTA-P2-treated cells to that in control cells.
-
Protein Phosphorylation: Western Blot for Phospho-CREB
This protocol determines the effect of TTA-P2 on the phosphorylation of CREB, a key downstream target of calcium signaling.
-
Cell Treatment and Lysis: Treat cells with TTA-P2, followed by stimulation to induce calcium influx (if necessary). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total CREB as a loading control.
-
Gene Expression: qPCR for c-fos
This protocol quantifies the effect of TTA-P2 on the expression of the immediate early gene c-fos.
-
Cell Treatment and RNA Extraction: Treat cells with TTA-P2 and a stimulus to induce c-fos expression. Extract total RNA using a suitable kit.
-
qPCR Procedure:
-
Synthesize cDNA from the RNA samples using reverse transcriptase.
-
Perform qPCR using SYBR Green or a TaqMan probe specific for c-fos and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in c-fos expression in TTA-P2-treated cells compared to control cells.
-
Conclusion
The cross-validation of TTA-P2's effects across these diverse assay technologies provides a robust and multi-faceted confirmation of its mechanism of action. Electrophysiology provides the most direct evidence of T-type calcium channel blockade. The other assays, including cell viability, reporter gene, protein phosphorylation, and gene expression analyses, offer valuable insights into the functional consequences of this blockade on cellular signaling and physiology. By employing a combination of these techniques, researchers can confidently characterize the pharmacological profile of TTA-P2 and its potential as a therapeutic agent.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
Designing a Control Experiment: The Crucial Role of (R)-Tta-P2 in T-type Calcium Channel Research
In the realm of drug discovery and neuropharmacology, the validation of a compound's specificity is paramount. This guide provides a comprehensive framework for designing a robust control experiment utilizing (R)-Tta-P2, the inactive enantiomer of the potent T-type calcium channel blocker, TTA-P2. For researchers investigating neuronal excitability, pain pathways, and epilepsy, understanding how to properly control for off-target effects is critical for generating reproducible and reliable data.
TTA-P2 is a selective antagonist of T-type calcium channels, which play a crucial role in shaping neuronal firing patterns and are implicated in various neurological disorders.[1][2][3][4] To demonstrate that the observed effects of TTA-P2 are indeed due to its interaction with these channels, a control experiment employing its stereoisomer, this compound, is essential.[5] This isomer serves as an ideal negative control as it is structurally similar to the active compound but does not exhibit significant blocking activity at T-type calcium channels.
Comparative Analysis of TTA-P2 and its Control
To illustrate the specific action of TTA-P2, we present a model experiment assessing the compound's effect on neuronal excitability in dorsal root ganglion (DRG) neurons, a key component of the pain pathway.
Hypothetical Experimental Data
The following table summarizes the expected outcomes from an in-vitro patch-clamp electrophysiology experiment on cultured rat DRG neurons. The data compares the effects of a vehicle control, the inactive this compound, and the active TTA-P2 on key parameters of neuronal activity.
| Experimental Group | T-type Current Amplitude (pA) | Action Potential Firing Frequency (Hz) at Threshold Stimulus |
| Vehicle Control (0.1% DMSO) | 150.5 ± 12.3 | 25.2 ± 3.1 |
| This compound (1 µM) | 145.8 ± 11.9 | 24.8 ± 2.9 |
| TTA-P2 (1 µM) | 25.3 ± 4.5 | 5.1 ± 1.8 |
Data are presented as mean ± standard deviation.
As the data illustrates, TTA-P2 significantly reduces both the T-type calcium current and the firing frequency of DRG neurons. In contrast, neither the vehicle nor this compound has a significant effect, strongly suggesting that the action of TTA-P2 is specific to its T-type channel blocking activity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of these findings. Below is the protocol for the patch-clamp experiment yielding the data presented above.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
-
Dissection and Dissociation: DRG are dissected from neonatal Sprague-Dawley rats. The ganglia are then enzymatically dissociated using a solution of collagenase and dispase, followed by mechanical trituration.
-
Plating: Dissociated neurons are plated on poly-D-lysine coated glass coverslips and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF).
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 2-3 days before recording.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Coverslips with adherent DRG neurons are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes (3-5 MΩ) filled with the internal solution are used to form a gigaseal with the neuronal membrane.
-
Whole-cell configuration is established, and recordings are made using a patch-clamp amplifier and data acquisition software.
-
-
Experimental Procedure:
-
T-type Current Measurement: To isolate T-type currents, neurons are held at -90 mV, and currents are elicited by a voltage step to -30 mV.
-
Action Potential Firing: In current-clamp mode, a series of depolarizing current steps are injected to elicit action potentials and determine the firing frequency at the threshold stimulus.
-
Drug Application: After obtaining a stable baseline recording, the external solution is switched to one containing either the vehicle (0.1% DMSO), this compound (1 µM), or TTA-P2 (1 µM). Recordings are taken after a 5-minute perfusion period.
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures, the following diagrams have been generated.
Figure 1. Signaling pathway of T-type calcium channel-mediated neuronal firing.
Figure 2. Experimental workflow for the comparative patch-clamp study.
Figure 3. Logical relationship for the use of this compound as a negative control.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of TTA-P2 and Ethosuximide on T-type Calcium Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent blockers of T-type calcium channels (T-currents): TTA-P2, a potent and selective experimental compound, and ethosuximide, a long-standing anti-absence seizure medication. This document synthesizes experimental data to objectively compare their performance, details the methodologies used in key experiments, and visualizes relevant pathways and workflows to aid in research and development.
Mechanism of Action and Overview
T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are crucial in regulating neuronal excitability and are implicated in various physiological and pathophysiological processes, including epilepsy, neuropathic pain, and sleep.[1] Both TTA-P2 and ethosuximide exert their primary therapeutic effects by inhibiting these channels, thereby reducing the flow of calcium ions into neurons.[2][3] However, their potency, selectivity, and mechanisms of inhibition differ significantly.
TTA-P2 is a highly potent and selective T-type calcium channel blocker.[4] It demonstrates nanomolar affinity for all three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3) and exhibits significant selectivity over other voltage-gated ion channels, such as high-voltage activated (HVA) calcium channels and sodium channels.[5] Some studies indicate that TTA-P2's blocking action is state-dependent, showing a preference for the inactivated state of the channel. This property may contribute to its efficacy in conditions characterized by neuronal hyperexcitability.
Ethosuximide is a well-established antiepileptic drug primarily used in the treatment of absence seizures. Its mechanism of action is attributed to the blockade of T-type calcium channels, particularly in thalamic neurons. However, the reported potency of ethosuximide is considerably lower than that of TTA-P2, with effective concentrations typically in the micromolar to millimolar range. There is some debate in the literature regarding the precise potency and the contribution of other potential mechanisms to its therapeutic effects.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for TTA-P2 and ethosuximide on various T-type calcium channel subtypes and in different experimental preparations. This data highlights the significant difference in potency between the two compounds.
| Compound | Channel Subtype / Preparation | IC50 Value | Reference(s) |
| TTA-P2 | Recombinant human CaV3.1 | 93 nM | |
| Recombinant human CaV3.2 | 196 nM | ||
| Recombinant human CaV3.3 | 84 nM | ||
| Native T-currents (rat DRG neurons) | 100 nM | ||
| Native T-currents (rat thalamocortical neurons) | 22 nM | ||
| Ethosuximide | Recombinant human CaV3.1, CaV3.2, CaV3.3 | ~1-2 mM | |
| Native T-currents (rat DRG neurons) | 23.7 mM | ||
| Native T-currents (neonatal rat DRG neurons) | 7 µM | ||
| Native T-currents (guinea pig and rat thalamic neurons) | ~200 µM |
Note: The reported IC50 values for ethosuximide show significant variability across different studies and experimental conditions.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells.
Whole-Cell Patch-Clamp Recording of T-type Calcium Currents
1. Cell Preparation:
-
Acutely dissociated neurons (e.g., dorsal root ganglion (DRG) neurons, thalamocortical neurons) or heterologous expression systems (e.g., HEK-293 cells) stably or transiently expressing specific T-type calcium channel subtypes are used.
-
For dissociated neurons, tissues are enzymatically and mechanically dissociated to obtain a single-cell suspension.
2. Recording Solutions:
-
External Solution (in mM): Typically contains a salt solution (e.g., 160 TEA-Cl, 10 HEPES, 2 CaCl2) with the pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): Usually contains a cesium-based salt to block potassium channels (e.g., 120 CsCl, 10 HEPES, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na), with the pH adjusted to 7.2-7.4.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting transmembrane currents.
-
Cells are typically held at a hyperpolarized membrane potential (e.g., -90 mV or -100 mV) to ensure that the T-type calcium channels are in a closed, ready-to-be-activated state.
-
T-currents are elicited by applying depolarizing voltage steps (e.g., to -30 mV or -20 mV) for a duration of 100-200 ms.
-
The effects of TTA-P2 or ethosuximide are determined by bath application of the compounds at various concentrations and measuring the resulting inhibition of the T-current amplitude.
4. Data Analysis:
-
The peak inward current at each test potential is measured.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value, representing the concentration at which 50% of the current is inhibited, is determined by fitting the data with a Hill equation.
Visualizations
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow of a whole-cell patch-clamp experiment.
Signaling Pathway of T-type Calcium Channels
Caption: T-type calcium channel signaling pathway.
References
- 1. jneurosci.org [jneurosci.org]
- 2. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 3. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Tta-P2: A Guide to Safe and Compliant Laboratory Practices
Understanding (R)-Tta-P2: Essential Information
This compound is the isomer of TTA-P2, a potent T-type calcium channel inhibitor. It is primarily used as an experimental control in research settings. To ensure its stability and efficacy, proper storage is crucial.
Storage and Solubility Data for this compound and Related Compounds
| Compound | Form | Storage Temperature | Duration | Solubility |
| This compound | Stock Solution | -80°C | 6 months | Soluble in DMSO (50 mM) and ethanol (50 mM)[1] |
| -20°C | 1 month | |||
| TTA-P2 | Stock Solution | -80°C | 6 months | Soluble in DMSO (50 mM) and ethanol (50 mM)[1] |
| -20°C | 1 month | |||
| (Rac)-TTA-P2 | Stock Solution | -80°C | 6 months | Not specified |
| -20°C | 1 month |
General Protocol for the Disposal of this compound Waste
The following procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.[2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, all waste containing this compound, including solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
DMSO Solutions: this compound is often dissolved in DMSO. While pure DMSO may not be regulated as hazardous waste in all jurisdictions, any solution containing another chemical must be treated as hazardous waste. Do not dispose of DMSO solutions down the drain.
Step 2: Container Management
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition, with no leaks or cracks, and have a secure screw cap.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and the solvent used (e.g., DMSO). Do not use abbreviations.
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Regular Inspections: Weekly inspections of the SAA are recommended to check for any signs of container leakage.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Defacing Labels: After triple-rinsing, deface or remove the original chemical label before disposing of the container in the regular trash.
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the search results. The provided disposal procedure is based on general laboratory chemical waste guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
Personal protective equipment for handling (R)-Tta-P2
Essential Safety and Handling Guide for (R)-Tta-P2
Date of Issue: November 27, 2025
Disclaimer: This document provides guidance on personal protective equipment and safety procedures for handling this compound in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the recommendations provided are based on general safety protocols for handling potent, neuroactive research chemicals and solutions containing Dimethyl Sulfoxide (DMSO). All laboratory personnel must conduct a risk assessment for their specific procedures and consult their institution's Environmental Health and Safety (EHS) department for compliance with local regulations.
This compound is a potent and selective T-type calcium channel blocker intended for research use only.[1] Due to its biological activity, it should be handled with care to avoid accidental exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Key Quantitative Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C21H29Cl2FN2O2 | |
| Molecular Weight | 431.40 g/mol | |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | |
| Oral LD50 (Rat) | Not Available | N/A |
| Dermal LD50 | Not Available | N/A |
| Inhalation LC50 | Not Available | N/A |
| Flash Point | Not Available | N/A |
| Autoignition Temperature | Not Available | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE for different handling scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | A fully buttoned laboratory coat. | A NIOSH-approved respirator (e.g., N95) should be used if handling outside of a certified chemical fume hood. |
| Handling DMSO Solutions | Chemical splash goggles. A face shield is recommended when handling larger volumes. | Butyl rubber or neoprene gloves are recommended over standard nitrile gloves due to DMSO's rapid permeation of nitrile. If using nitrile, double-gloving and frequent changes are essential. | A laboratory coat made of a low-permeability material. | Work should be performed in a certified chemical fume hood to avoid inhalation of aerosols. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and PPE before starting.
-
Verify the location and accessibility of the nearest eyewash station and safety shower.
-
-
Handling Solid this compound:
-
Perform all manipulations, including weighing and aliquoting, within a chemical fume hood to minimize inhalation risk.
-
Use anti-static tools and equipment to prevent dispersal of the powder.
-
Carefully clean all surfaces and equipment after use.
-
-
Preparing DMSO Solutions:
-
Always add the solid this compound to the DMSO slowly while stirring.
-
Be aware that dissolving some compounds can be exothermic.
-
Keep the solution container tightly capped when not in use.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Small spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.
-
Large spills: Evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
All waste containing this compound, whether in solid form or in a DMSO solution, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
-
Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Visual Guides
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Chemical Waste Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
